DI-Tert-butyl-2-bromoethyliminodiacetate
Overview
Description
DI-Tert-butyl-2-bromoethyliminodiacetate is a chemical compound with the molecular formula C₁₄H₂₆BrNO₄ and a molecular weight of 352.26 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its role as a reagent in various chemical reactions and its utility in scientific research.
Preparation Methods
The synthesis of DI-Tert-butyl-2-bromoethyliminodiacetate involves several steps. One common method includes the reaction of tert-butyl bromoacetate with iminodiacetic acid under specific conditions. The reaction typically requires a solvent such as acetone, chloroform, dichloromethane, ethyl acetate, or methanol . The reaction is carried out at low temperatures, often around -20°C, to ensure the stability of the product .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. The use of automated synthesis platforms and protective groups like tert-butyl can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
DI-Tert-butyl-2-bromoethyliminodiacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions:
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acids and alcohols.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
DI-Tert-butyl-2-bromoethyliminodiacetate has several scientific research applications:
Proteomics Research: It is used as a reagent in the study of proteins and their functions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in various biological assays to study enzyme activities and other biochemical processes.
Medicinal Chemistry: The compound is explored for its potential use in drug development and other therapeutic applications.
Mechanism of Action
The mechanism of action of DI-Tert-butyl-2-bromoethyliminodiacetate involves its interaction with specific molecular targets. The bromine atom in the compound can act as a leaving group in substitution reactions, allowing the compound to modify other molecules. The ester groups can be hydrolyzed, releasing active intermediates that participate in further chemical reactions. The exact molecular pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
DI-Tert-butyl-2-bromoethyliminodiacetate can be compared with other similar compounds, such as:
Tert-butyl bromoacetate: A precursor in the synthesis of this compound.
Iminodiacetic acid: Another precursor used in the synthesis.
Di-tert-butyl iminodiacetate: A related compound with similar chemical properties but without the bromine atom.
The uniqueness of this compound lies in its specific structure, which combines the properties of tert-butyl esters and a bromine-substituted ethyl group, making it a versatile reagent in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl 2-[2-bromoethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BrNO4/c1-13(2,3)19-11(17)9-16(8-7-15)10-12(18)20-14(4,5)6/h7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEPRISXWGVUQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCBr)CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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